![molecular formula C16H23ClN2O B14168160 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diazaspiro[55]undecan-1-yl(phenyl)methanone;hydrochloride is a compound belonging to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two piperidine rings fused at specific positionsThis compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with appropriate reagents to form the spirocyclic core. The phenyl group and methanone moiety are then introduced through subsequent reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors.
Medicine: The compound’s potential biological activities, such as anti-inflammatory and analgesic properties, make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways and physiological responses .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains an additional nitrogen atom.
1-oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in the spirocyclic core and is studied for its antituberculosis activity.
3,9-disubstituted-spiro[5.5]undecane: These derivatives have various substituents at positions 3 and 9, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group and methanone moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23ClN2O |
|---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI Key |
XTPXBGNLOXUKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




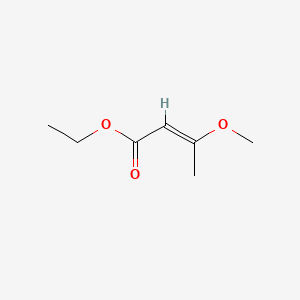
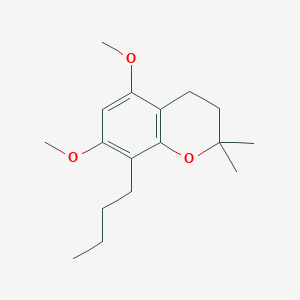
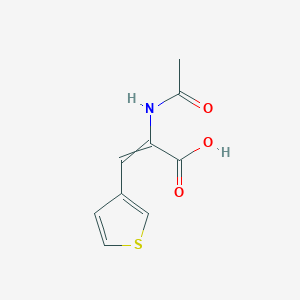
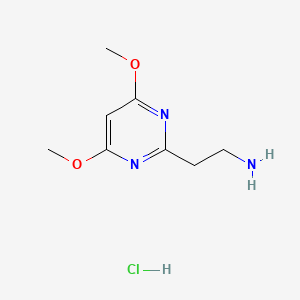
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
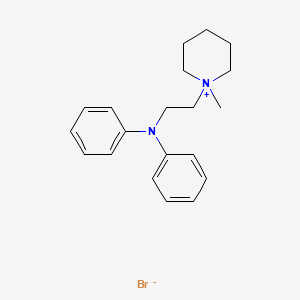
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
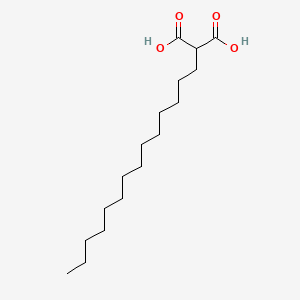
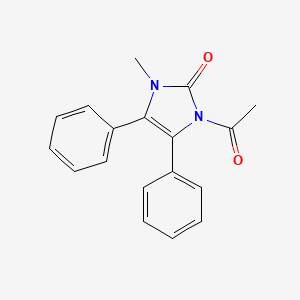
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
